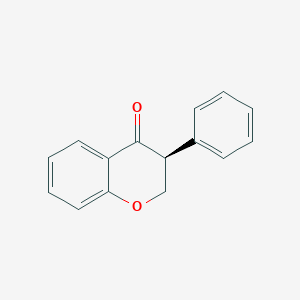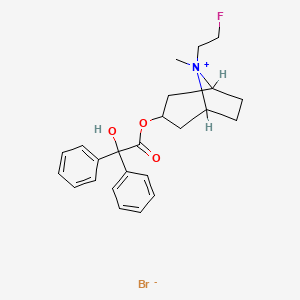
Flubron
Overview
Description
A mucolytic agent used in the treatment of respiratory disorders associated with viscid or excessive mucus. (From Martindale, The Extra Pharmacopoeia, 30th ed, p744)
Scientific Research Applications
Radiative Decay Engineering in Biomedical Applications
Radiative decay engineering (RDE) modifies the emission of fluorophores by altering their radiative decay rates. This technique can enhance the quantum yields of low quantum yield chromophores, decrease lifetimes, and direct isotropic emission in specific directions. RDE has potential applications in medical testing and biotechnology, such as increasing the emission from nonfluorescent molecules and enhancing photostability through decreased lifetimes (Lakowicz, 2001).
Fluorescence in Dental Materials
Fluorescence analysis in dental resins and ceramics can simulate the aesthetic appearance of natural teeth. The incorporation of rare-earth luminescence centers into these materials allows them to mimic the natural fluorescence of teeth, crucial for aesthetic dental rehabilitations. However, the behavior of these materials and their compatibility with natural teeth fluorescence requires further research (Volpato, Pereira, & Silva, 2018).
Chlorophyll Fluorescence Imaging in Horticultural Research
Chlorophyll fluorescence imaging (CFI) techniques enable the non-destructive evaluation of plant photosynthetic activity, useful in diagnosing biotic or abiotic stresses in horticulture. CFI can detect stresses before visual symptoms appear, aiding in the early identification of stress-tolerant genotypes (Gorbe & Calatayud, 2012).
Applications of Fluorescent Inorganic Nanoparticles in Sensing
Fluorescent inorganic nanoparticles offer unique properties for optical sensing applications. These nanoparticles have advantages over conventional organic dyes, such as minimal sample preparation, nondestructive analysis, and the ability to measure multiple elements within a single sample. They hold potential for various sensing applications, requiring further development and optimization (Ng, Koneswaran, & Narayanaswamy, 2016).
Fluorescence Spectroscopy in Food Quality Assessment
Fluorescence spectroscopy can determine changes in food products' quality during processing and storage without chemical reagents. This technique, aided by chemometric tools, can assess various properties of both animal and vegetable products, offering a non-invasive and efficient method for food quality assessment (Karoui & Blecker, 2011).
properties
IUPAC Name |
[8-(2-fluoroethyl)-8-methyl-8-azoniabicyclo[3.2.1]octan-3-yl] 2-hydroxy-2,2-diphenylacetate;bromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29FNO3.BrH/c1-26(15-14-25)20-12-13-21(26)17-22(16-20)29-23(27)24(28,18-8-4-2-5-9-18)19-10-6-3-7-11-19;/h2-11,20-22,28H,12-17H2,1H3;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNUZASGZEHGWQM-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(C2CCC1CC(C2)OC(=O)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)CCF.[Br-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29BrFNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Flubron | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(2S,3R,4R,5S,6R)-5-[(E)-2-(3,5-dihydroxyphenyl)ethenyl]-4,5-dihydroxy-6-(hydroxymethyl)-2-phenoxyoxan-3-yl] 3,4,5-trihydroxybenzoate](/img/structure/B1234692.png)
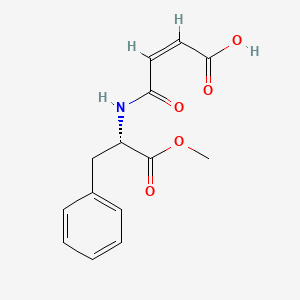
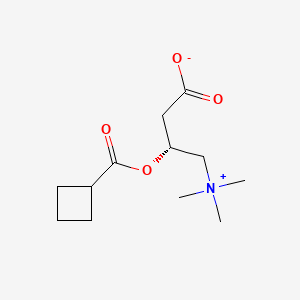
![S-[2-[3-[[(2R)-2,4-dihydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] pent-3-ynethioate](/img/structure/B1234697.png)
![5-[3-(Butylamino)-2-hydroxypropoxy]-1,2,3,4-tetrahydronaphthalene-2,3-diol](/img/structure/B1234698.png)
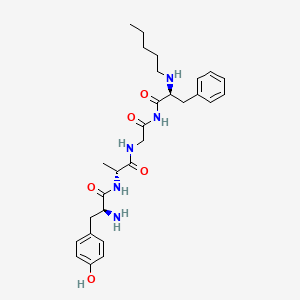

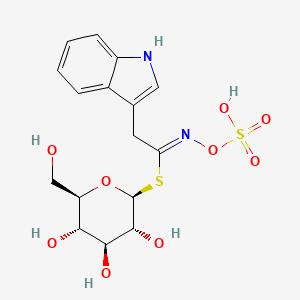
![(2S,3R)-2,3-dihydroxy-2-[(4-hydroxyphenyl)methyl]butanedioic acid](/img/structure/B1234705.png)
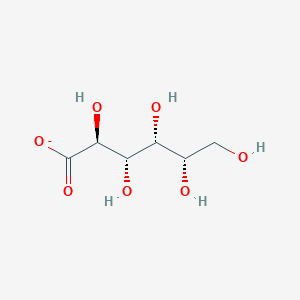

![(6R,7R)-3-[[3-amino-2-(2-hydroxyethyl)pyrazol-1-ium-1-yl]methyl]-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1234711.png)
